molecular formula C8H7FN2 B2817373 4-Amino-3-fluoro-2-methylbenzonitrile CAS No. 2055841-26-2

4-Amino-3-fluoro-2-methylbenzonitrile

Cat. No.: B2817373
CAS No.: 2055841-26-2
M. Wt: 150.156
InChI Key: SGLFIVULCWDDML-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an amino group, a fluoro group, and a nitrile group attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-fluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-fluorotoluene with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-amino-3-fluorotoluene

    Reagent: Cyanogen bromide (BrCN)

    Conditions: Basic medium, typically using a base such as sodium hydroxide (NaOH)

    Product: this compound

Another method involves the direct fluorination of 4-amino-2-methylbenzonitrile using a fluorinating agent such as Selectfluor under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

4-Amino-3-fluoro-2-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoro-2-methylbenzonitrile is unique due to the presence of both an amino and a fluoro group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-amino-3-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFIVULCWDDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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